L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-
CAS No.: 130942-96-0
Cat. No.: VC0142744
Molecular Formula: C68H99N19O14S2
Molecular Weight: 1470.779
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130942-96-0 |
|---|---|
| Molecular Formula | C68H99N19O14S2 |
| Molecular Weight | 1470.779 |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C68H99N19O14S2/c69-65(70)75-18-4-14-45(79-54(90)34-68-31-39-24-40(32-68)26-41(25-39)33-68)56(92)81-46(15-5-19-76-66(71)72)62(98)86-21-7-17-52(86)63(99)87-36-42(89)28-53(87)61(97)78-35-55(91)80-49(29-43-12-8-22-102-43)58(94)85-51(37-88)60(96)83-48(27-38-10-2-1-3-11-38)57(93)84-50(30-44-13-9-23-103-44)59(95)82-47(64(100)101)16-6-20-77-67(73)74/h1-3,8-13,22-23,39-42,45-53,88-89H,4-7,14-21,24-37H2,(H,78,97)(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,93)(H,85,94)(H,100,101)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)/t39?,40?,41?,42-,45-,46+,47+,48-,49+,50+,51+,52+,53+,68?/m1/s1 |
| Standard InChI Key | LTDPOXAWOYRJKV-FEPXTCBQSA-N |
| SMILES | C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Introduction
Chemical Identity and Structure
L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- is classified as a complex peptide compound with significant structural complexity. The compound is registered with CAS number 130942-96-0, indicating its recognition in chemical databases and literature. From a structural perspective, this compound represents a modified peptide with L-arginine as its core component, further elaborated with additional amino acid residues and functional groups that contribute to its unique physicochemical properties.
The molecular formula of this compound is C68H99N19O14S2, indicating a complex carbon framework with numerous nitrogen, oxygen, and sulfur atoms incorporated into its structure. These elements are arranged in a specific sequence that determines the compound's three-dimensional configuration and, consequently, its potential biological activity. The presence of sulfur atoms, specifically in the thiophene rings, contributes to its distinctive chemical behavior and reactivity patterns.
The central structural feature of this compound is the tricyclo[3.3.1.13,7]dec-1-yl moiety (adamantyl group) attached to an acetyl group, which forms the N2-substituent of the first arginine residue. This adamantyl group likely contributes to the compound's lipophilicity and potentially affects its membrane permeability and pharmacokinetic properties in experimental models.
Molecular Properties
The compound exhibits several noteworthy physical and chemical properties that define its behavior in various experimental conditions. With a molecular weight of 1470.779 g/mol, it falls within the category of high molecular weight peptides. This substantial molecular size influences its solubility, diffusion capabilities, and potential interactions with biological membranes and receptors.
Table 1: Key Molecular Properties of L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-
| Property | Value |
|---|---|
| CAS Number | 130942-96-0 |
| Molecular Formula | C68H99N19O14S2 |
| Molecular Weight | 1470.779 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]am... |
| Physical State | Not specified in available data |
| Solubility | Not specified in available data |
The IUPAC name, though truncated in the available data, provides insight into the compound's complex peptide sequence, highlighting the presence of multiple amino acid residues including arginine, proline, hydroxyproline, glycine, thienylalanine, serine, and phenylalanine.
Peptide Composition and Sequence Analysis
Amino Acid Components
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L-Arginine and D-Arginine: These basic amino acids contain guanidino groups that are positively charged at physiological pH, potentially facilitating interactions with negatively charged molecules.
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L-Proline and 4-Hydroxy-L-Proline: These imino acids create distinctive bends in the peptide structure, potentially influencing the compound's conformational flexibility and stability.
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Glycine: As the smallest amino acid, it provides conformational flexibility within the peptide chain.
-
3-(2-thienyl)-L-Alanine: This non-standard amino acid contains a thiophene ring, which may contribute to specific molecular interactions through its aromatic and sulfur-containing properties.
-
L-Serine: This hydroxylic amino acid can participate in hydrogen bonding and potential phosphorylation sites.
-
D-Phenylalanine: This D-isomer of phenylalanine contains an aromatic side chain that may contribute to hydrophobic interactions and structural stability.
The specific arrangement of these amino acids in the peptide sequence directly influences the compound's three-dimensional structure, which in turn determines its interaction capabilities with biological targets.
Structural Features
The compound incorporates several noteworthy structural features:
Comparative Analysis with L-Arginine
To better understand the potential significance of this complex peptide, a comparative analysis with its fundamental component, L-arginine, provides valuable context. L-arginine itself is well-studied for its physiological roles and therapeutic applications, particularly in cardiovascular health.
Structural Complexity and Specificity
While L-arginine is a relatively simple amino acid, the compound under investigation represents a highly elaborate peptide with multiple functional groups and a specific sequence of amino acids. This structural complexity likely confers greater target specificity compared to L-arginine alone, potentially enabling more selective interactions with biological receptors or enzymes.
Biological Activity Comparison
Table 2: Comparative Analysis Between L-Arginine and Its Complex Peptide Derivative
| Characteristic | L-Arginine | L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- |
|---|---|---|
| Molecular Weight | 174.2 g/mol | 1470.779 g/mol |
| Structure | Single amino acid | Complex peptide with multiple amino acid residues |
| Research Evidence | Extensive studies on cardiovascular effects | Limited specific research available |
| Vasodilation Effect | Well-established | Potential but unconfirmed in available literature |
| Therapeutic Applications | Used for hypertension, erectile dysfunction | Primarily for research purposes |
| Bioavailability | Generally good oral bioavailability | Likely limited due to peptide nature and high molecular weight |
| Enzymatic Stability | Susceptible to degradation | Potentially enhanced stability due to D-amino acids |
Research Limitations and Future Directions
The current understanding of L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- appears to be limited, with significant gaps in the published literature regarding its specific biological activities, pharmacokinetics, and potential applications.
Current Research Gaps
Several key research gaps exist that limit our comprehensive understanding of this compound:
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Detailed structure-activity relationship studies correlating its structural features with specific biological effects.
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Pharmacokinetic profiles elucidating its absorption, distribution, metabolism, and excretion characteristics.
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Specific receptor binding studies to identify its molecular targets in biological systems.
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Comparative efficacy studies against other related compounds or established therapeutic agents.
These knowledge gaps highlight the exploratory nature of research on this compound, suggesting its current application is primarily in basic research rather than applied therapeutic contexts.
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